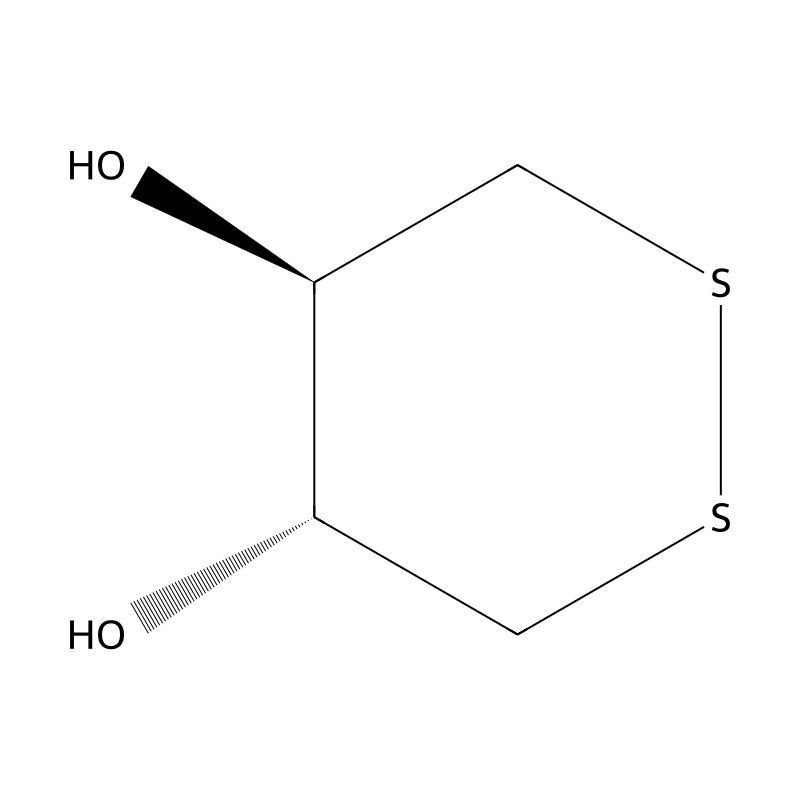

Dithiane diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Cycloaddition Reactions: It can undergo diastereoselective cycloaddition with azomethine imines, catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane), leading to the formation of complex cyclic structures .

- Tandem Reactions: Dithiane diol acts as a synthon for synthesizing tetrahydrothiophene ring systems through tandem reactions that generate mercaptoacetaldehyde .

- Cleavage Reactions: The compound can be cleaved to produce mercaptoacetaldehyde and other derivatives through domino processes involving multiple consecutive reactions .

The synthesis of 1,4-dithiane-2,5-diol can be achieved through several methods:

- Thioacetalization: Carbonyl compounds can be converted into dithianes using dithiols in the presence of Lewis or Brönsted acid catalysts .

- Direct Synthesis from Dithiols: The compound can also be synthesized directly from commercially available dithiols under appropriate reaction conditions .

- Oxidative Coupling: An oxidative coupling method allows for the formation of dithianes from alkyne difunctionalization under metal-catalyst-free conditions .

Dithiane diol serves as an important building block in organic synthesis. Its applications include:

- Synthesis of Heterocycles: It is utilized in the preparation of various heterocyclic compounds which are essential in pharmaceuticals and agrochemicals.

- Protecting Group: Dithianes are often used as protecting groups for carbonyl functionalities during multi-step synthetic processes due to their stability under basic conditions .

Research on the interactions of dithiane diol with other chemical species has highlighted its reactivity and potential applications in complex organic syntheses. For example, studies have shown how dithiane diol can participate in various coupling reactions that lead to valuable functionalized products.

Dithiane diol shares structural similarities with other dithiane compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,3-Dithiane | Linear | Used primarily for protection of carbonyl groups |

| 1,2-Dithiane | Cyclic | Often used in redox reactions |

| 1,2-Dithiane-4,5-diol | Cyclic with hydroxyls | Exhibits different reactivity patterns than 1,4-dithiane diol |

| 1,3-Dithiolane | Cyclic | Less stable than dithiane diols |

Dithiane diol stands out due to its specific arrangement of hydroxyl groups and sulfur atoms which contributes to its distinct reactivity and utility in synthetic applications.

Corey-Seebach Reaction and Mercaptoacetaldehyde Generation

The Corey-Seebach reaction remains the most widely used method for generating 1,4-dithiane-2,5-diol. This process involves the acid-catalyzed condensation of aldehydes or ketones with 1,3-propanedithiol, followed by deprotonation to yield the dithiane scaffold. For example, crotonaldehyde reacts with 1,3-propanedithiol under Lewis acid conditions to form 1,4-dithiane derivatives, which are subsequently oxidized to the diol.

A key application of 1,4-dithiane-2,5-diol is its role as a masked form of mercaptoacetaldehyde. Thermal or acidic hydrolysis of the dithiane ring releases mercaptoacetaldehyde, a reactive species employed in thiol-ene click chemistry and heterocycle synthesis. This in situ generation avoids handling unstable monomeric mercaptoacetaldehyde directly, enhancing synthetic practicality.

Table 1: Physical Properties of 1,4-Dithiane-2,5-diol

| Property | Value | Source |

|---|---|---|

| Melting Point | 130°C (decomposition) | |

| Boiling Point | 244.73°C (estimated) | |

| Density | 1.224 g/cm³ | |

| Solubility in Water | 3.9 g/L at 20°C | |

| Refractive Index | 1.520 |

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability. A patented method (CN109608433A) utilizes 2-chloroacetaldehyde and sodium hydrosulfide (NaSH) in aqueous HCl to produce 1,4-dithiane-2,5-diol in yields exceeding 70%. Key steps include:

- Reaction: 2-Chloroacetaldehyde reacts with NaSH at 80–100°C to form mercaptoacetaldehyde.

- Dimerization: Mercaptoacetaldehyde spontaneously dimerizes to 1,4-dithiane-2,5-diol under acidic conditions.

- Purification: Crystallization from ethanol-water mixtures yields pharmaceutical-grade material.

Another industrial approach (DE3149653A1) employs continuous extraction to separate the dithiane diol from unreacted precursors, achieving >95% purity. This method reduces byproducts like hydrogen sulfide, enhancing safety profiles.

Alternative Synthetic Pathways and Precursor Utilization

Beyond the Corey-Seebach protocol, novel routes have emerged:

- Cycloaddition Reactions: 1,4-Dithiane-2,5-diol participates in DABCO-catalyzed [3+3] cycloadditions with azomethine imines, yielding six-membered dinitrogen-fused heterocycles with >90% diastereoselectivity.

- Sulfa-Michael/Aldol Cascades: Reaction with α,β-unsaturated ketones under bifunctional squaramide catalysis produces trisubstituted tetrahydrothiophenes, valuable in drug discovery.

- Oxidation of Dithianes: Treatment of 1,4-dithiane with m-CPBA or hydrogen peroxide selectively oxidizes sulfur atoms, enabling access to sulfoxides or sulfones for further functionalization.

Table 2: Synthetic Applications of 1,4-Dithiane-2,5-diol

Purification and Stability Optimization

1,4-Dithiane-2,5-diol is hygroscopic and light-sensitive, necessitating stringent storage conditions. Industrial protocols recommend:

- Storage: Refrigeration (0–10°C) under inert gas (N₂ or Ar) to prevent oxidation.

- Purification: Recrystallization from anhydrous acetone or ethyl acetate removes residual sulfur-containing byproducts.

- Stabilization: Addition of 0.1% w/w ascorbic acid as an antioxidant extends shelf life to >12 months.

Dithiane diol serves as a precursor to mercaptoacetaldehyde via acid- or base-catalyzed cleavage, enabling its participation in [3 + 3] cycloadditions with azomethine imines. Computational studies reveal a domino mechanism involving two sequential steps (Figure 1) [2]:

- Ring Cleavage: Dithiane diol undergoes retro-hemithioacetalization in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), generating mercaptoacetaldehyde. This step proceeds via a low-energy transition state (ΔG‡ ≈ 6.9–10.2 kcal/mol) [2].

- Cycloaddition: The thiolate anion of mercaptoacetaldehyde initiates a nucleophilic attack on the electrophilic carbon of azomethine imines, followed by intramolecular cyclization to form six-membered dinitrogen-fused heterocycles.

Experimental studies demonstrate that this reaction achieves >20:1 diastereoselectivity under optimized conditions (DABCO in methanol, 25°C) [3]. The selectivity arises from an anomeric effect stabilizing the axial orientation of the hydroxyl group in the transition state, favoring the cis-fused product [3].

Table 1: Representative Yields and Diastereoselectivity in [3 + 3] Cycloadditions [3]

| Azomethine Imine Substituent | Yield (%) | dr (cis:trans) |

|---|---|---|

| Phenyl | 82 | 22:1 |

| 4-Nitrophenyl | 75 | 18:1 |

| 2-Thienyl | 68 | 15:1 |

Hydrogen bonding between the hydroxyl group of mercaptoacetaldehyde and the azomethine imine’s nitrogen further directs the reaction trajectory, as evidenced by density functional theory (DFT) calculations [2].

Sulfa-Michael/Aldol Cascade Reactions for Tetrahydrothiophene Synthesis

Dithiane diol participates in organocatalytic cascade reactions with α-aryl-β-nitroacrylates to construct 2,5-dihydrothiophenes bearing quaternary stereocenters (Figure 2) [4]. The process involves:

- Sulfa-Michael Addition: The thiol group attacks the β-position of the nitroacrylate, forming a thioether intermediate.

- Aldol Cyclization: The enolate generated in situ undergoes intramolecular aldol reaction, closing the five-membered ring.

Using a cinchona alkaloid-derived catalyst (e.g., tert-leucine-dihydroquinine), enantioselectivities up to 92% ee are achieved [4]. The reaction tolerates diverse aryl groups (Table 2), with electron-withdrawing substituents enhancing reaction rates.

Table 2: Enantioselectivity in Sulfa-Michael/Aldol Cascades [4]

| α-Aryl Group | Yield (%) | ee (%) |

|---|---|---|

| 4-Cl-C₆H₄ | 85 | 89 |

| 3-NO₂-C₆H₄ | 78 | 92 |

| 2-Furyl | 70 | 84 |

The stereochemical outcome is governed by the catalyst’s ability to stabilize the Re-face attack via non-covalent interactions, as confirmed by X-ray crystallography of products [4].

Oxidation and Reduction Pathways in Functional Group Transformations

Dithiane diol undergoes diverse redox transformations:

- Oxidation:

- Reduction:

- Catalytic hydrogenation (H₂/Pd-C) cleaves the C–S bonds, producing 1,2-ethanedithiol and glycolic acid derivatives [6].

Figure 3 illustrates the oxidation of dithiane diol to 1,4-dithiin-1,1,4,4-tetraoxide (dimethipin), a herbicide precursor [6]. The reaction proceeds via sequential epoxidation and ring-opening steps, with the sulfone groups enhancing electrophilicity for agrochemical activity.

Diastereoselective Control via Anomeric and Hydrogen-Bonding Effects

The stereochemical landscape of dithiane diol reactions is shaped by two key factors:

- Anomeric Effect: In cycloadditions, the axial preference of the hydroxyl group reduces steric hindrance and stabilizes the transition state through hyperconjugation (σC–S → σC–O interactions) [3].

- Hydrogen Bonding: In DABCO-catalyzed reactions, hydrogen bonds between mercaptoacetaldehyde’s hydroxyl group and azomethine imines’ N–H moiety enforce a synclinal arrangement, favoring cis-diastereomers [2].

DFT analyses reveal that these interactions lower the activation energy by ~3.5 kcal/mol compared to non-stabilized pathways [2].

Construction of Dinitrogen-Fused Heterocycles and Sulfur-Containing Compounds

1,4-Dithiane-2,5-diol serves as an exceptional building block for the construction of dinitrogen-fused heterocycles, particularly through its unique reactivity as a source of 2-mercaptoacetaldehyde. This compound demonstrates remarkable versatility in forming complex nitrogen-sulfur heterocyclic systems with high efficiency and stereoselectivity [1] [2].

The most prominent application involves the synthesis of six-membered dinitrogen-fused heterocycles through 1,4-diazabicyclo[2.2.2]octane-catalyzed [3+3] cycloaddition reactions with azomethine imines. This transformation proceeds with excellent diastereoselectivity, providing yields of 82-98% under mild conditions [1]. The reaction mechanism involves the in situ generation of 2-mercaptoacetaldehyde from 1,4-dithiane-2,5-diol, which then undergoes nucleophilic attack by the azomethine imine to form the desired heterocyclic framework [1].

Advanced catalytic systems have been developed to optimize these transformations. Amine-functionalized mesoporous materials such as MCM-41 have proven exceptionally effective for [3+3] cycloaddition reactions in aqueous media [2]. These heterogeneous catalysts enable the synthesis of thiazine heterocyclic compounds with yields reaching 82-98% in remarkably short reaction times of 15 minutes at room temperature [2]. The protocol demonstrates excellent scalability, with gram-scale experiments maintaining high efficiency [2].

The construction of sulfur-containing heterocycles extends beyond dinitrogen-fused systems to encompass a broad range of structural motifs. Tetrahydrothiophene derivatives represent a particularly important class, synthesized through cascade reactions involving activated carbon-carbon double bonds [3]. These reactions typically proceed through thia-Michael addition followed by aldol condensation, yielding products with diastereoselectivities exceeding 99:1 in many cases [3].

Spiro-tetrahydrothiophene compounds constitute another significant application area, accessible through organocatalytic domino reactions with various substrates including chalcones, α,β-unsaturated aldehydes, and nitroalkenes [3]. These transformations often employ cinchona alkaloid-derived organocatalysts to achieve high levels of stereochemical control, with diastereoselectivities up to 19:1 and enantioselectivities reaching 90-98% [3].

The synthesis of 1,3-oxathiolane structures represents a crucial application in pharmaceutical chemistry, particularly for the preparation of nucleoside analogues such as lamivudine and related compounds [3]. These syntheses require precise stereochemical control and often employ dynamic kinetic resolution strategies to achieve the desired configurations [3].

Role in Carbon-Carbon Bond Formation and Umpolung Reactions

The strategic importance of 1,4-dithiane-2,5-diol in carbon-carbon bond formation stems from its ability to participate in umpolung reactions, where the normal polarity of functional groups is reversed [4] [5]. This polarity reversal transforms typically electrophilic carbonyl carbons into nucleophilic centers, dramatically expanding synthetic possibilities [4].

In umpolung chemistry, 1,4-dithiane-2,5-diol serves as a masked formyl anion equivalent through its conversion to 2-mercaptoacetaldehyde and subsequent thioacetal formation [4]. The resulting lithiated species can undergo nucleophilic substitution reactions with alkyl halides, additions to carbonyl compounds, and reactions with epoxides, providing access to α-alkylated ketones and α-hydroxy ketones after deprotection [4] [5].

The sulfa-Michael/aldol cascade reaction represents one of the most powerful applications of 1,4-dithiane-2,5-diol in carbon-carbon bond formation [3]. This transformation involves initial thia-Michael addition to activated alkenes, followed by intramolecular aldol condensation to form complex polycyclic structures [3]. The reaction proceeds with high atom economy and typically yields products in the range of 75-95% with excellent stereoselectivity [3].

Formal [3+2] annulation reactions constitute another important mechanistic pathway, where 1,4-dithiane-2,5-diol acts as a two-carbon synthon in combination with various three-carbon partners [3]. These reactions enable the construction of five-membered sulfur heterocycles through annulation with cyclopropanes, alkenes, and other unsaturated partners [3]. The reactions typically proceed under mild conditions with moderate to good yields (70-90%) and stereoselectivity [3].

Recent developments have demonstrated the utility of 1,4-dithiane-2,5-diol in iodine-induced double-dipole-reversal processes, leading to the formation of complex polycyclic structures through unconventional reaction pathways [6] [7]. These transformations result in the formation of multiple bonds and rings in a single operation, representing a significant advancement in synthetic efficiency [6].

Synthesis of Bioactive Molecules: Anticancer and Antimicrobial Agents

The application of 1,4-dithiane-2,5-diol in the synthesis of bioactive molecules has gained significant attention due to its ability to introduce sulfur functionality into biologically relevant scaffolds [8] [9] [10]. The compound serves as a versatile monomer for the preparation of polymeric materials with inherent biological activity [9] [10].

In anticancer applications, 1,4-dithiane-2,5-diol has been successfully employed as a monomer in the synthesis of aliphatic random copolyesters through direct melt polycondensation methods [9] [10]. These polymers demonstrate significant anticancer activity against various cell lines, including cervical cancer (CaSki), breast cancer (MDA-MB-231), and lung cancer (SK-Lu-1) cell lines [9] [10]. The copolyesters exhibit IC50 values in the range of 100-300 μg/mL, demonstrating promising therapeutic potential [9] [10].

The antioxidant properties of 1,4-dithiane-2,5-diol-derived compounds have been extensively studied, with the compound serving as a precursor for materials exhibiting strong hydrogen-donating ability [9] [10]. The DPPH scavenging assay reveals IC50 values of approximately 129 μg/mL for copolyesters derived from 1,4-dithiane-2,5-diol [9] [10]. These antioxidant properties contribute to the overall therapeutic potential of the materials [9] [10].

Antimicrobial applications represent another significant area of bioactivity. 1,4-Dithiane-2,5-diol exhibits dual modes of action against plant pathogens: direct antimicrobial activity and induction of plant defense mechanisms [11]. The compound demonstrates minimum inhibitory concentrations of 33.3 μg/mL against Rhizoctonia solani and Pectobacterium carotovora subsp. carotovora, while showing 100 μg/mL activity against other tested organisms [11].

The antimicrobial mechanism involves both inhibition of spore germination and disruption of appressorium formation in fungal pathogens [11]. At concentrations of 500 μg/mL, 1,4-dithiane-2,5-diol completely inhibits spore germination of Colletotrichum gloeosporioides, a major plant pathogen [11]. The compound also induces expression of defense-related genes in plant tissues, providing systemic protection against subsequent infections [11].

Synthetic derivatives of 1,4-dithiane-2,5-diol have shown promise as antiproliferative agents, with some compounds exhibiting selective toxicity toward cancer cells while sparing normal lymphocytes [12]. These compounds induce apoptosis through caspase-dependent pathways without triggering necrotic cell death, representing a favorable therapeutic profile [12].

Access to Thiophene and Thiazole Derivatives via Intermediate Functionalization

The synthesis of thiophene and thiazole derivatives represents one of the most extensively studied applications of 1,4-dithiane-2,5-diol in heterocyclic chemistry [3] [13]. The compound serves as a versatile precursor for both oxidation state manipulation and ring construction in these important heterocyclic systems [3].

Thiophene derivatives are accessible through multiple synthetic pathways utilizing 1,4-dithiane-2,5-diol. The most common approach involves the formation of tetrahydrothiophene intermediates followed by dehydration and oxidative aromatization [3]. This sequence typically proceeds through sulfa-Michael addition to activated alkenes, followed by intramolecular aldol condensation to form the saturated ring system [3]. Subsequent treatment with dehydrating agents such as silica gel or acid, combined with oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, provides the aromatic thiophene products in yields of 70-98% [3].

The triethylamine-catalyzed [3+2] cycloaddition of 1,4-dithiane-2,5-diol with ynals represents an efficient direct route to 3-aldehyde-2-substituted thiophenes [14]. This transformation proceeds in high yields (75-85%) under mild conditions and demonstrates good tolerance for both aromatic and aliphatic ynals [14]. The reaction mechanism involves nucleophilic attack by the sulfur atom of 2-mercaptoacetaldehyde on the activated alkyne, followed by cyclization and aromatization [14].

Advanced synthetic strategies have been developed for the construction of complex thiophene scaffolds. The reaction of 1,4-dithiane-2,5-diol with α-oxoketene dithioacetals in the presence of potassium carbonate provides access to 2-methylthio-3-aroylthiophenes [15]. This transformation involves a cascade reaction sequence including nucleophilic addition, cyclization, and elimination steps [15].

Thiazole derivatives are particularly accessible through modified Gewald reactions employing 1,4-dithiane-2,5-diol as the sulfur and carbonyl source [13]. The reaction with activated nitriles under basic conditions provides 2-substituted thiazoles in yields of 62-91% [13]. The success of this transformation depends on the substitution pattern of the nitrile component, with α-substituted benzylacetonitriles yielding thiazoles rather than the aminothiophenes typically obtained from simple nitriles [13].

Recent developments have demonstrated the utility of cyanogen gas in combination with 1,4-dithiane-2,5-diol for the synthesis of 2-cyanothiazole derivatives [16] [17]. This approach proceeds through a previously unreported partially saturated intermediate that can be isolated and further functionalized [16] [17]. The sequence provides 2-cyanothiazole in 55% yield over four steps, representing a novel and efficient synthetic route [16] [17].

The functionalization of thiazole intermediates enables access to a wide range of substituted derivatives. Acylation of hydroxyl groups in partially saturated intermediates allows for structural diversification before final aromatization [16] [17]. Dehydration using trimethylsilyl chloride provides the aromatic thiazole products, which can be further converted to amidines and other functional derivatives [16] [17].

Benzothiophene derivatives represent another important class accessible through 1,4-dithiane-2,5-diol chemistry. The formal [3+2] annulation between 1,4-dithiane-2,5-diol and cyclohexa-2,4-dien-1-one monoketals, generated in situ through oxidative dearomatization of phenols, provides tetrahydrobenzothiophenone intermediates [3]. These intermediates undergo facile conversion to benzothiophenes upon treatment with hydrochloric acid [3].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

14193-38-5